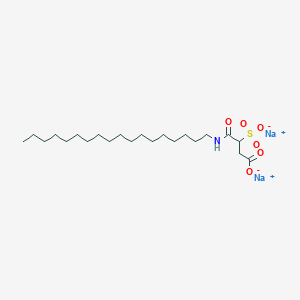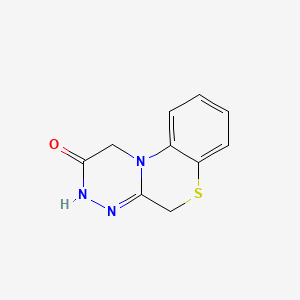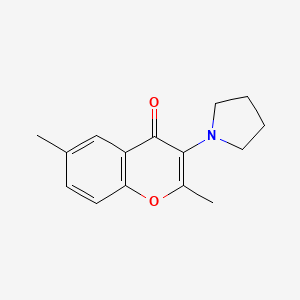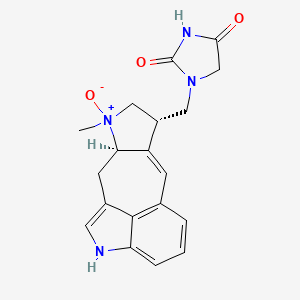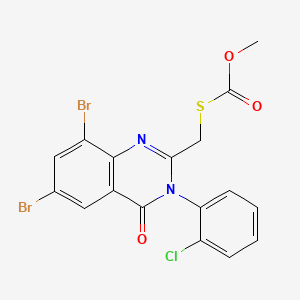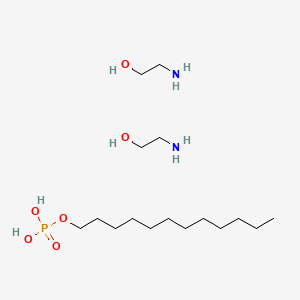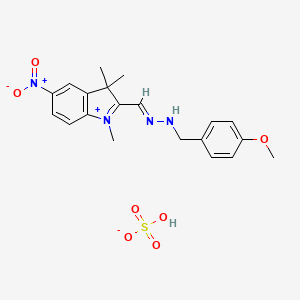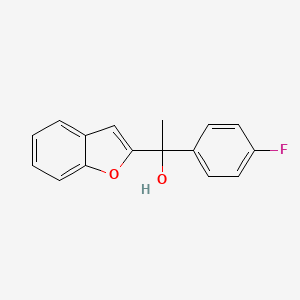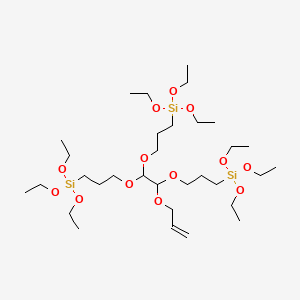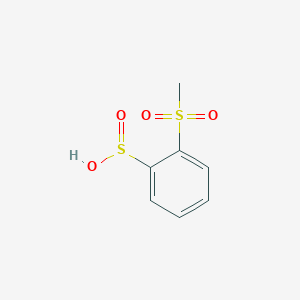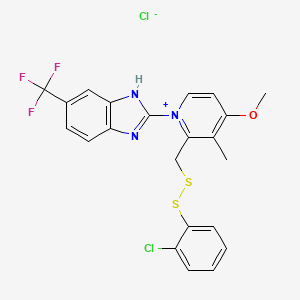
Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves several steps. The synthetic route typically starts with the preparation of the pyridinium core, followed by the introduction of the benzimidazole moiety and the trifluoromethyl group. The reaction conditions often involve the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has potential applications as an antimicrobial and anticancer agent due to its unique chemical structure. In medicine, it is being explored for its potential therapeutic effects, including its ability to inhibit specific enzymes and pathways involved in disease processes. Additionally, it has applications in the industry as a component in the synthesis of advanced materials and as a stabilizer in chemical processes .
Mecanismo De Acción
The mechanism of action of Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The trifluoromethyl group and benzimidazole moiety play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride include other pyridinium salts and benzimidazole derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. For example, other pyridinium salts may have different halogen or alkyl groups, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound makes it unique, as it enhances its stability and reactivity compared to other similar compounds .
Propiedades
Número CAS |
124474-48-2 |
|---|---|
Fórmula molecular |
C22H18Cl2F3N3OS2 |
Peso molecular |
532.4 g/mol |
Nombre IUPAC |
2-[2-[[(2-chlorophenyl)disulfanyl]methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride |
InChI |
InChI=1S/C22H18ClF3N3OS2.ClH/c1-13-18(12-31-32-20-6-4-3-5-15(20)23)29(10-9-19(13)30-2)21-27-16-8-7-14(22(24,25)26)11-17(16)28-21;/h3-11H,12H2,1-2H3,(H,27,28);1H/q+1;/p-1 |
Clave InChI |
HMKPDQUZPMPAJJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C[N+](=C1CSSC2=CC=CC=C2Cl)C3=NC4=C(N3)C=C(C=C4)C(F)(F)F)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





